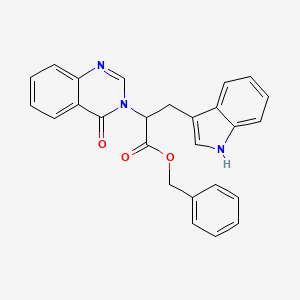
benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate is a complex organic compound that features both indole and quinazoline moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, such as an aniline derivative, the indole ring can be constructed through a Fischer indole synthesis.
Construction of the Quinazoline Ring: This can be achieved by cyclization reactions involving anthranilic acid derivatives.
Coupling Reactions: The indole and quinazoline units can be linked through a series of coupling reactions, often involving palladium-catalyzed cross-coupling.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinazoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Due to the presence of indole and quinazoline moieties, the compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate would depend on its specific biological target. Generally, compounds with indole and quinazoline structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib.
Uniqueness
The unique combination of indole and quinazoline moieties in benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate may confer distinct biological activities and chemical properties, setting it apart from other similar compounds.
Properties
CAS No. |
85612-31-3 |
|---|---|
Molecular Formula |
C26H21N3O3 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
benzyl 3-(1H-indol-3-yl)-2-(4-oxoquinazolin-3-yl)propanoate |
InChI |
InChI=1S/C26H21N3O3/c30-25-21-11-5-7-13-23(21)28-17-29(25)24(26(31)32-16-18-8-2-1-3-9-18)14-19-15-27-22-12-6-4-10-20(19)22/h1-13,15,17,24,27H,14,16H2 |
InChI Key |
WJAHYUYCGOGPKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N4C=NC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
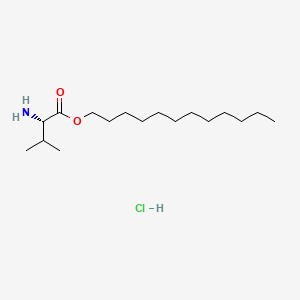
![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
![6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B14010176.png)
![5H-Benzo[a]phenothiazine](/img/structure/B14010177.png)
![Benzoic acid, 4-[[(3-pyridinylcarbonyl)amino]methyl]-](/img/structure/B14010183.png)

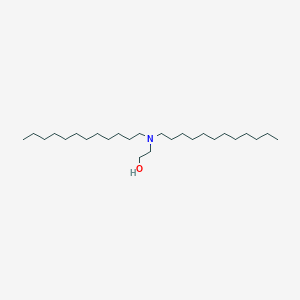
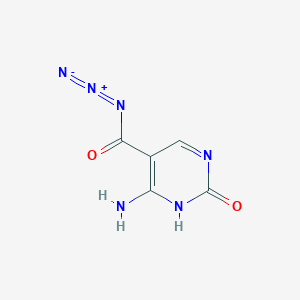

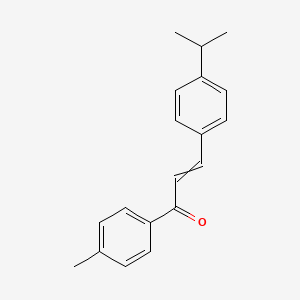
![(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14010220.png)

![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)
